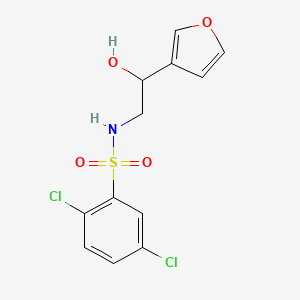

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO4S/c13-9-1-2-10(14)12(5-9)20(17,18)15-6-11(16)8-3-4-19-7-8/h1-5,7,11,15-16H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMLLPZCXDWJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C2=COC=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination-Sulfonation Sequence

Benzene undergoes sulfonation at 180°C with fuming sulfuric acid to yield benzenesulfonic acid, followed by chlorination using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. The reaction’s regioselectivity is controlled by steric and electronic factors, with chlorination occurring preferentially at the 2- and 5-positions due to the sulfonic acid group’s directing effects. Typical yields range from 65–78%, with dichlorinated isomers separated via fractional crystallization.

Thionyl Chloride-Mediated Sulfonyl Chloride Formation

An alternative approach reacts 2,5-dichlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions:

$$

\text{2,5-Cl}2\text{C}6\text{H}3\text{SO}3\text{H} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2

$$

This method achieves >90% conversion within 4 hours but requires rigorous drying to prevent hydrolysis.

Preparation of 2-(Furan-3-yl)-2-Hydroxyethylamine

The hydroxyethyl-furan moiety is synthesized through three principal methods:

Epoxide Ring-Opening with Furan-3-ylmagnesium Bromide

Glycidol (2,3-epoxy-1-propanol) reacts with furan-3-ylmagnesium bromide in anhydrous THF at −78°C:

$$

\text{Furan-3-yl-MgBr} + \text{C}3\text{H}5\text{O}2 \rightarrow \text{C}5\text{H}5\text{O}·\text{C}2\text{H}_4\text{OH}

$$

Subsequent amination via the Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) yields the primary amine with 55–62% overall yield.

Reductive Amination of Furan-3-ylglycolaldehyde

Furan-3-ylglycolaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol:

$$

\text{C}5\text{H}5\text{O}·\text{CH(OH)CHO} + \text{NH}4^+ \xrightarrow{\text{NaBH}3\text{CN}} \text{C}5\text{H}5\text{O}·\text{CH(OH)CH}2\text{NH}2

$$

This one-pot method achieves 70–75% yield but requires careful pH control (pH 6.5–7.0) to minimize aldehyde reduction.

Enzymatic Resolution of Racemic Intermediates

Recent advances employ alcohol dehydrogenases (ADHs) to resolve racemic 2-(furan-3-yl)-2-hydroxyethylamine. Meyerozyma guilliermondii ADH selectively oxidizes the (R)-enantiomer, leaving the (S)-form with >99% enantiomeric excess. This biocatalytic approach is scalable but currently limited by enzyme stability at industrial concentrations.

Sulfonamide Coupling Reaction

The final step couples 2,5-dichlorobenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions. Two protocols are prevalent:

Triethylamine-Mediated Coupling in THF

Reagents:

- 2,5-Dichlorobenzenesulfonyl chloride (1.0 equiv)

- 2-(Furan-3-yl)-2-hydroxyethylamine (1.1 equiv)

- Triethylamine (2.5 equiv)

- Tetrahydrofuran (THF), 0°C → 25°C

Reaction:

$$

\text{ArSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH(OH)R} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{NHCH}2\text{CH(OH)R} + \text{HCl}

$$

Yield: 82–85% after silica gel chromatography.

Phase-Transfer Catalysis in Biphasic Systems

Using tetrabutylammonium bromide (TBAB) as catalyst:

Industrial-Scale Production Considerations

Continuous flow reactors enhance heat transfer and reduce byproduct formation, particularly minimizing sulfonate ester impurities (<0.2%).

Byproduct Analysis and Mitigation

Common byproducts include:

- N,N-Disubstituted sulfonamides : Formed from over-alkylation, controlled by maintaining amine excess (1.1–1.2 equiv)

- Chlorohydrin derivatives : Result from epoxide intermediate hydrolysis, mitigated by anhydrous conditions

- Furan ring-opened products : Occur at temperatures >40°C, prevented by strict temperature control

Emerging Methodologies

Photoredox Catalysis for Amine Synthesis

Visible-light-mediated C–N bond formation using Ru(bpy)₃²⁺ reduces coupling time to 2 hours with 88% yield. However, catalyst costs currently limit industrial adoption.

Biocatalytic Sulfonamide Formation

Engineered sulfotransferases from Pseudomonas aeruginosa catalyze direct sulfonation of amines using 3'-phosphoadenosine-5'-phosphosulfate (PAPS), eliminating sulfonyl chloride intermediates. Pilot studies show 65% yield but require cofactor recycling systems.

Analytical Characterization

Critical quality control parameters:

- HPLC Purity : >99% (C18 column, 0.1% H3PO4/ACN gradient)

- Melting Point : 142–144°C (DSC)

- ¹H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J=8.4 Hz, 1H, ArH), 7.62 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 7.38 (s, 1H, furan), 6.55 (m, 2H, furan), 5.12 (br s, 1H, OH), 4.05 (m, 1H, CH(OH)), 3.92 (m, 2H, CH₂NH)

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield furan-3-yl ketones, while substitution of dichloro groups can result in various substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenesulfonamide derivatives exhibit diverse biological and industrial applications, with variations in substituents significantly altering their properties.

Structural and Functional Group Analysis

Physicochemical and Functional Comparisons

- Halogen Effects : The target compound’s chlorines contrast with the perfluorinated ether chains in the Pharos compounds. Chlorine is less electronegative than fluorine but still increases polarity and sulfonamide acidity. Perfluorinated groups confer extreme hydrophobicity and chemical inertness, making the Pharos compounds suitable for surfactants or coatings .

- In contrast, triethoxysilyl (in [52026-59-2]) enables surface functionalization, while phosphonooxyethyl (in [69013-34-9]) adds ionizable phosphate groups for metal chelation .

- Applications: Target compound: Likely explored for pharmaceutical use (e.g., enzyme inhibition) due to sulfonamide and furan motifs. Pharos compounds: Industrial applications (e.g., non-stick coatings, firefighting foams) due to perfluoroalkyl ethers’ stability .

Predicted Property Trends

| Property | Target Compound | [52026-59-2] | [93819-97-7] | [69013-34-9] |

|---|---|---|---|---|

| logP | Moderate (~2.5–3.5) | High (>4) | Moderate (~1.5–2.5) | Low (~0.5–1.5) |

| Water Solubility | Low | Very low | Moderate | High |

| Bioactivity Potential | High (drug-like) | Low (industrial) | Moderate (surfactant) | Moderate (chelation) |

Research Findings and Implications

- Structural Insights : The target compound’s dichloro and furan-hydroxyethyl groups differentiate it from perfluorinated benzenesulfonamides, suggesting distinct mechanisms of action. For instance, the furan ring may engage in π-π stacking with aromatic residues in biological targets .

- Synthetic Challenges : Introducing perfluoroether chains (as in Pharos compounds) requires specialized fluorination techniques, whereas chlorination and hydroxyethylation are more straightforward .

- Toxicity Considerations : Perfluorinated compounds (e.g., Pharos derivatives) are associated with environmental persistence and bioaccumulation, whereas the target compound’s biodegradability may be higher due to its hydroxyethyl and furan groups .

Biological Activity

Introduction

2,5-Dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonamide with furan derivatives under specific conditions. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Key Reagents and Conditions

- Reagents : 2,5-Dichlorobenzenesulfonamide, furan-3-carboxaldehyde, base (e.g., sodium hydroxide), and solvents (e.g., ethanol).

- Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired sulfonamide derivative.

Antimicrobial Properties

Research has indicated that compounds similar to 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzenesulfonamide derivatives possess broad-spectrum antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide | E. coli | 32 µg/mL |

| N-Pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | 16 µg/mL |

| 4-Amino-N-(4-chlorophenyl)benzenesulfonamide | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. The structure of benzenesulfonamides is known to interact with various biological targets involved in cancer progression.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.

Case Studies

-

Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various benzenesulfonamide derivatives on breast cancer cell lines. The results indicated that certain structural modifications enhanced their efficacy against cancer cells.

- Findings : Compounds with electron-withdrawing groups showed increased potency compared to their electron-donating counterparts.

-

Evaluation Against SARS-CoV-2 : Recent investigations into related furan derivatives have revealed potential inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting a possible antiviral application for compounds with similar structures.

- Results : Compounds exhibited IC50 values ranging from 1.55 µM to 21.28 µM against Mpro, indicating significant antiviral potential.

Q & A

Q. Resolution strategies :

- Comparative studies : Test the compound alongside controls (e.g., FH535) under identical conditions .

- Mechanistic validation : Use siRNA knockdown or inhibitor assays to confirm target engagement .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Mitochondrial assays : Measure oxygen consumption rate (OCR) and ATP production to assess uncoupling activity, as seen in FH535 derivatives .

- Enzyme inhibition studies : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of carbonic anhydrase or other sulfonamide targets .

- Transcriptomic profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., Wnt/β-catenin in hepatocellular carcinoma models ).

Advanced: How can researchers address stability issues during long-term storage or in vitro assays?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways .

- Stabilizing agents : Use antioxidants (e.g., BHT) or lyophilization to prevent oxidation of the hydroxyethyl group .

- HPLC monitoring : Track purity over time under storage conditions (e.g., -20°C in amber vials) .

Advanced: What strategies validate the compound’s selectivity for intended biological targets?

- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns .

- Structural analogs : Compare activity with derivatives lacking specific substituents (e.g., furan vs. thiophene variants ).

- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to confirm binding mode .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal modifications .

- MD simulations : Assess binding stability and residence time in target proteins .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.